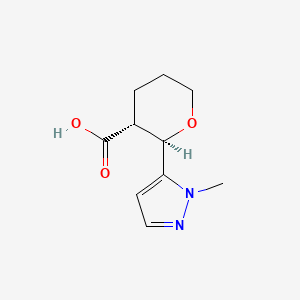

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12-8(4-5-11-12)9-7(10(13)14)3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,13,14)/t7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWRNFXTBYEBJE-VXNVDRBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid typically involves the construction of the oxane ring followed by the introduction of the pyrazole moiety. One common synthetic route includes:

Formation of the Oxane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme-substrate interactions.

Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Heterocyclic Variations

a) 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

- Structure: This compound replaces the oxane ring with a morpholine moiety and incorporates a naphthyridine core, creating a larger polycyclic system.

- Application : Used in high-purity polymorphic forms for kinase inhibitors, highlighting its role in oncology research compared to the simpler oxane derivative .

b) rac-(3R,4R)-1-(Methoxycarbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic Acid

- Structure : Substitutes the oxane with a piperidine ring and introduces a methoxycarbonyl group. The six-membered piperidine ring alters steric and electronic properties compared to the oxygen-containing oxane .

- Role : Functions as a synthon in peptidomimetics, leveraging the piperidine scaffold’s flexibility for bioactive molecule design .

c) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with a ketone group at position 5 and a carboxylic acid at position 3. The absence of a pyrazole group reduces aromatic interactions but increases polarity .

- Use: Intermediate in synthesizing nootropics or anticonvulsants, contrasting with the oxane derivative’s focus on kinase-targeted therapies .

Physicochemical and Functional Properties

Biological Activity

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid is a chiral compound notable for its potential applications in medicinal chemistry and biological research. The compound's structure comprises a pyrazole ring linked to an oxane (tetrahydropyran) ring, along with a carboxylic acid functional group, which contributes to its biological activity.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 1820575-96-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the pyrazole ring allows for significant interactions with enzymes and receptors, while the carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity.

Potential Biological Targets

- Enzymes : The compound may act as an enzyme inhibitor or modulator.

- Receptors : Interaction with specific receptors can influence cellular signaling pathways.

Case Studies

-

Anti-Proliferative Activity :

- A study on substituted pyrazole derivatives demonstrated potent anti-proliferative effects against various tumor cell lines. For instance, compounds showed selective inhibition of human B-cell lymphoma cell lines without affecting normal cells .

- The mechanism involved cell cycle arrest at the G0/G1 phase, indicating potential for cancer treatment applications.

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2R,3R)-2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid | Lacks methyl group | Limited data available |

| (2R,3R)-2-(1-methyl-1H-pyrazol-3-yl)oxane-3-carboxylic acid | Different pyrazole position | Moderate anti-cancer activity |

| (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)oxane-3-carboxylic acid | Imidazole instead of pyrazole | Potential antimicrobial properties |

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions and condensation processes to introduce the pyrazole moiety. This compound serves as a valuable building block in organic synthesis and may be utilized in the development of more complex medicinal agents.

Industrial Relevance

This compound's unique structural characteristics make it a candidate for further research in drug development, particularly in oncology and enzyme-targeted therapies. Its potential applications extend to agrochemicals and specialty chemicals due to its chiral nature.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.